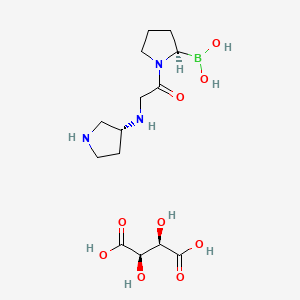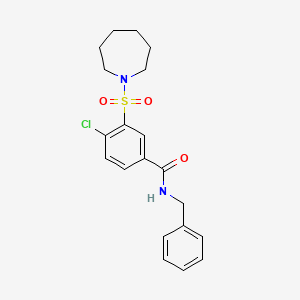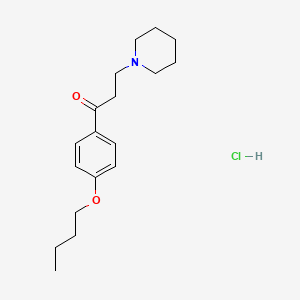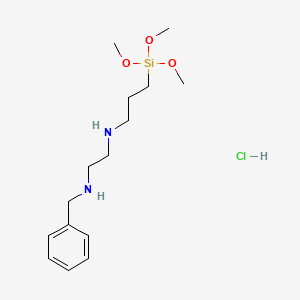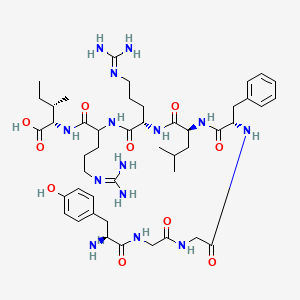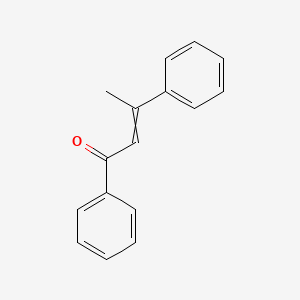
Erythromycylamin
Übersicht
Beschreibung
Erythromycylamine is a macrolide antibiotic derived from erythromycin. It is characterized by the replacement of the C-9 keto group with an amine, which enhances its antibacterial activity and allows for oral administration . This compound exhibits significant antibacterial properties against a variety of Gram-positive cocci and Mycobacterium tuberculosis .
Wissenschaftliche Forschungsanwendungen
Erythromycylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying macrolide antibiotics and their derivatives.
Biology: Investigated for its antibacterial activity against various pathogens.
Medicine: Utilized in the development of new antibiotics and in bioequivalence studies of dirithromycin.
Wirkmechanismus
Erythromycylamine exerts its antibacterial effects by binding to the 50S ribosomal subunits of susceptible microorganisms, resulting in the inhibition of protein synthesis . This mechanism is similar to that of erythromycin, but erythromycylamine’s unique structure allows for better stability and oral administration .
Similar Compounds:
Erythromycin: The parent compound from which erythromycylamine is derived.
Dirithromycin: A prodrug that is metabolized in the body to erythromycylamine.
Uniqueness: Erythromycylamine stands out due to its enhanced stability and oral bioavailability compared to erythromycin. Its ability to be administered orally makes it a valuable alternative in clinical settings .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Erythromycylamine interacts with various enzymes and proteins in biochemical reactions. It is a pro-drug which is converted non-enzymatically during intestinal absorption into the microbiologically active moiety erythromycylamine . Erythromycylamine exerts its activity by binding to the 50S ribosomal subunits of susceptible microorganisms, resulting in inhibition of protein synthesis .
Cellular Effects
Erythromycylamine affects various types of cells and cellular processes. It influences cell function by inhibiting protein synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Erythromycylamine exerts its effects at the molecular level primarily through binding interactions with the 50S ribosomal subunits of susceptible microorganisms . This binding inhibits protein synthesis, leading to a decrease in the production of essential proteins for the bacteria, thereby exerting its antibacterial effects .
Temporal Effects in Laboratory Settings
It is known that 60 to 90% of a dose of dirithromycin is hydrolyzed to erythromycylamine within 35 minutes after dosing, and conversion is nearly complete after 1.5 hours
Metabolic Pathways
Erythromycylamine is involved in the metabolic pathway of dirithromycin, where it is produced as an active metabolite
Transport and Distribution
It is known that macrolides, the class of antibiotics to which Erythromycylamine belongs, are characterized by a very wide tissular distribution, which is related to their capacity to accumulate in the acidic compartments of the cells .
Subcellular Localization
Given its role as a macrolide antibiotic, it is likely to be found in the cytoplasm where it can interact with the ribosomes to inhibit protein synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of erythromycylamine involves a multi-step process starting from erythromycin. One common method includes the following steps :
Reduction of Erythromycin: Erythromycin is dissolved in methanol and reacted with hydroxylamine hydrochloride and potassium carbonate at 20°C for 48 hours to form an intermediate.
Formation of Erythromycylamine: The intermediate is then dissolved in methanol and reacted with sodium borohydride under ice bath conditions for 8 hours to yield erythromycylamine.
Industrial Production Methods: Industrial production of erythromycylamine follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process design is optimized for operability and efficiency, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Erythromycylamine undergoes various chemical reactions, including:
Reduction: Conversion of the C-9 keto group to an amine.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions:
Reduction: Sodium borohydride in methanol under ice bath conditions.
Substitution: Hydroxylamine hydrochloride and potassium carbonate in methanol.
Major Products: The primary product of these reactions is erythromycylamine itself, which retains the antibacterial properties of erythromycin but with enhanced stability and oral bioavailability .
Eigenschaften
IUPAC Name |
(3R,4S,5S,6R,7R,9R,10S,11S,12R,13S,14R)-10-amino-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H70N2O12/c1-14-25-37(10,45)30(41)20(4)27(38)18(2)16-35(8,44)32(51-34-28(40)24(39(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-32,34,40-42,44-45H,14-17,38H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,27+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLJRCAJSCMIND-JCTYMORFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)N)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H]([C@H]([C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)N)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H70N2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180750 | |
| Record name | Erythromycin, 9-amino-9-deoxo-, (9S)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
735.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26116-56-3 | |
| Record name | Erythromycylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26116-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9(S)-Erythromycylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026116563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erythromycin, 9-amino-9-deoxo-, (9S)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (9S)-9-amino-9-deoxyerythromycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.835 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9(S)-ERYTHROMYCYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX9KV1OMA4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of erythromycylamine?
A1: Erythromycylamine, like other macrolide antibiotics, exerts its antibacterial effect by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. [, ]
Q2: How does erythromycylamine's interaction with ribosomes differ from that of other macrolides?
A2: While sharing a common binding site on the ribosome, subtle variations exist in the interactions of different macrolides. Erythromycylamine and RU69874, for instance, interact with domain II nucleotide U790 of the 23S rRNA, a feature not observed with all macrolides. This highlights the fine-tuning in binding interactions within the ribosomal tunnel. []
Q3: Can erythromycylamine influence neutrophil degranulation?
A4: Yes, erythromycylamine, along with dirithromycin, has been shown to induce the release of intragranular enzymes like lysozyme, lactoferrin, and beta-glucuronidase from human neutrophils. This suggests that these macrolides accumulate within neutrophil granules and subsequently trigger degranulation. [, ]
Q4: What is the molecular formula and weight of erythromycylamine?
A5: The molecular formula of erythromycylamine is C37H67NO12, and its molecular weight is 733.93 g/mol. [, , ]
Q5: How do structural modifications of erythromycylamine affect its antimicrobial activity?
A6: Studies on 9-N-alkyl derivatives of erythromycylamine reveal a relationship between structure and activity. For example, the 9-N-(1-propyl) derivative, LY281389, exhibited superior antimicrobial efficacy compared to erythromycylamine. These findings highlight the impact of even minor structural alterations on biological activity. [, , ]
Q6: Do structural changes influence erythromycylamine's interaction with cytochrome P450 enzymes?
A7: Research suggests that dirithromycin, a prodrug of erythromycylamine, exhibits lower affinity for cytochrome P450 3A (CYP3A) compared to other macrolides like erythromycin. This reduced interaction potential may translate to fewer drug interactions clinically. [, ]
Q7: What is the bioavailability of erythromycylamine?
A8: Erythromycylamine, as the active metabolite of dirithromycin, exhibits low oral bioavailability, estimated to be around 10%. This is attributed to rapid tissue distribution and hepatic metabolism. [, , ]
Q8: How is erythromycylamine distributed in the body?
A9: Erythromycylamine demonstrates a propensity for tissue accumulation, achieving significantly higher concentrations in tissues compared to plasma. This is particularly evident in organs like the lungs, tonsils, and prostate. [, , ]
Q9: What is the primary route of elimination for erythromycylamine?
A10: The primary route of elimination for erythromycylamine is hepatic/fecal. Approximately 80-90% of the administered dose is excreted in feces, indicating significant biliary excretion. []
Q10: How does erythromycylamine's in vitro activity compare to that of dirithromycin and erythromycin?
A11: In vitro studies demonstrate that dirithromycin, erythromycylamine, and erythromycin exhibit similar antimicrobial activity against a range of bacteria, including gram-positive cocci, Haemophilus influenzae, and Moraxella catarrhalis. []
Q11: Has the efficacy of erythromycylamine been evaluated in animal models of infection?
A12: Yes, studies in mice have shown that 9-N-alkyl derivatives of erythromycylamine, particularly LY281389, possess excellent in vivo efficacy against experimental infections. This highlights the therapeutic potential of these compounds. [, ]
Q12: What analytical techniques are commonly employed for the quantification of erythromycylamine in biological samples?
A13: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is frequently used for the sensitive and specific determination of erythromycylamine levels in plasma. This technique offers high selectivity and accuracy for pharmacokinetic studies. [, , ]
Q13: How stable is erythromycylamine under different conditions?
A14: Erythromycylamine, like other macrolides, can undergo degradation under acidic conditions. This instability necessitates careful consideration during formulation and storage. []
Q14: What strategies can be employed to improve the stability or bioavailability of erythromycylamine?
A15: Developing stable, buffered, and concentrated solutions of erythromycylamine can enhance its local tolerability. Additionally, utilizing enteric-coated formulations can protect the drug from degradation in the stomach, potentially improving its bioavailability. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



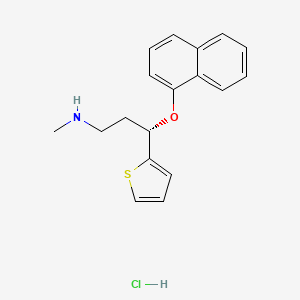
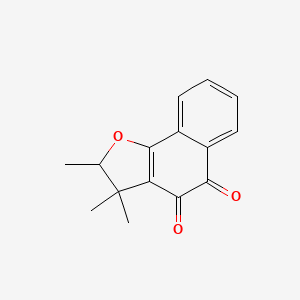
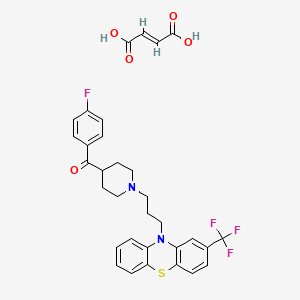


![2-(3,4-dichlorophenyl)-N-[(1R,2R)-5-methoxy-2-pyrrolidin-1-yl-1,2,3,4-tetrahydronaphthalen-1-yl]-N-methylacetamide](/img/structure/B1670993.png)
